2-(naphthalen-2-ylamino)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide (non-preferred name)
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Overview
Description
N’1-[(E] is a compound known for its significant role in various scientific fields. It is a γ-secretase inhibitor, which means it interferes with the activity of γ-secretase, an enzyme complex involved in the cleavage of certain proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-[(E] involves several steps, typically starting with the preparation of key intermediates. One common method involves the reaction of a substituted benzeneacetamide with a benzodiazepine derivative under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N’1-[(E] may involve more efficient and scalable methods. These can include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N’1-[(E] undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N’1-[(E] can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’1-[(E] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’1-[(E] involves its interaction with γ-secretase, inhibiting its activity and thereby reducing the production of β-amyloid peptides . This inhibition is crucial in the context of Alzheimer’s disease, where the accumulation of β-amyloid plaques is a hallmark . The compound binds to the active site of γ-secretase, preventing it from cleaving its substrate proteins .
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H21N3O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(naphthalen-2-ylamino)-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide |
InChI |
InChI=1S/C22H21N3O/c1-17(11-12-18-7-3-2-4-8-18)24-25-22(26)16-23-21-14-13-19-9-5-6-10-20(19)15-21/h2-15,23H,16H2,1H3,(H,25,26)/b12-11+,24-17+ |
InChI Key |
ZZSBWUWBJWSPKE-FYBGQPFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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